1-(2-Methoxyethyl)-5-nitro-1H-pyrazole
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Overview
Description
1-(2-Methoxyethyl)-5-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group at the first position and a nitro group at the fifth position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-methoxyethyl chloride in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The nitration step involves the use of nitric acid or a nitrating mixture (nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the desired position.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Methoxyethyl)-5-amino-1H-pyrazole, which can further react to form various derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole: Differing in the position of the nitro group, this compound may exhibit different reactivity and biological activity.
1-(2-Methoxyethyl)-5-amino-1H-pyrazole:
1-(2-Phenoxyethyl)-5-nitro-1H-pyrazole: Substitution of the methoxyethyl group with a phenoxyethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-nitropyrazole |
InChI |
InChI=1S/C6H9N3O3/c1-12-5-4-8-6(9(10)11)2-3-7-8/h2-3H,4-5H2,1H3 |
InChI Key |
MOKCQVPWWKHDIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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